![molecular formula C14H9ClN2O B253584 2-chloro-N-(2-cyanophenyl)benzamide](/img/structure/B253584.png)
2-chloro-N-(2-cyanophenyl)benzamide
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Overview
Description
2-chloro-N-(2-cyanophenyl)benzamide is a chemical compound that belongs to the class of organic compounds known as benzanilides. It is widely used in scientific research due to its unique properties, including its ability to inhibit certain enzymes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-cyanophenyl)benzamide involves its ability to inhibit protein kinase C. This inhibition leads to the suppression of cell growth and differentiation, which is beneficial in the treatment of cancer and other diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-chloro-N-(2-cyanophenyl)benzamide have been extensively studied. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells. In addition, it has been shown to have anti-inflammatory properties, which could be beneficial in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 2-chloro-N-(2-cyanophenyl)benzamide in lab experiments include its ability to inhibit protein kinase C, induce apoptosis, and have anti-inflammatory properties. However, its limitations include its potential toxicity and the need for further research to determine its efficacy as a therapeutic agent.
Future Directions
For research on 2-chloro-N-(2-cyanophenyl)benzamide include further studies on its mechanism of action, potential therapeutic applications, and toxicity. In addition, research on its potential use in combination with other drugs could lead to improved treatments for cancer and other diseases.
Conclusion:
In conclusion, 2-chloro-N-(2-cyanophenyl)benzamide is a chemical compound with unique properties that make it a valuable tool in scientific research. Its ability to inhibit protein kinase C and induce apoptosis has potential applications in the treatment of cancer and other diseases. Further research is needed to determine its efficacy as a therapeutic agent and its potential use in combination with other drugs.
Synthesis Methods
The synthesis of 2-chloro-N-(2-cyanophenyl)benzamide involves the reaction of 2-chlorobenzoyl chloride with 2-cyanophenylamine in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization. This method has been widely used in the synthesis of 2-chloro-N-(2-cyanophenyl)benzamide and has been shown to produce high yields.
Scientific Research Applications
2-chloro-N-(2-cyanophenyl)benzamide has been extensively studied for its potential as a therapeutic agent. It has been shown to inhibit certain enzymes such as protein kinase C, which is involved in the regulation of cell growth and differentiation. This inhibition has potential applications in the treatment of cancer and other diseases.
properties
Product Name |
2-chloro-N-(2-cyanophenyl)benzamide |
---|---|
Molecular Formula |
C14H9ClN2O |
Molecular Weight |
256.68 g/mol |
IUPAC Name |
2-chloro-N-(2-cyanophenyl)benzamide |
InChI |
InChI=1S/C14H9ClN2O/c15-12-7-3-2-6-11(12)14(18)17-13-8-4-1-5-10(13)9-16/h1-8H,(H,17,18) |
InChI Key |
JRWDMHLLRMAAGG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)C2=CC=CC=C2Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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